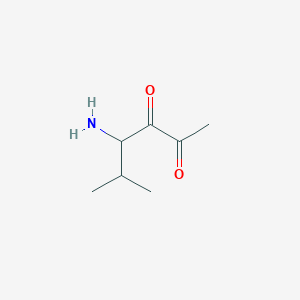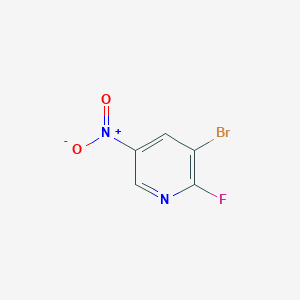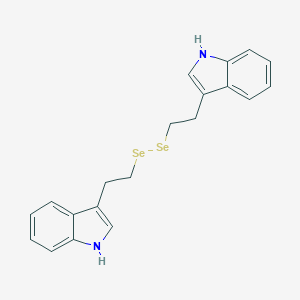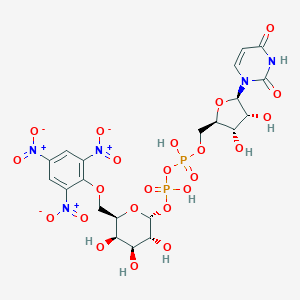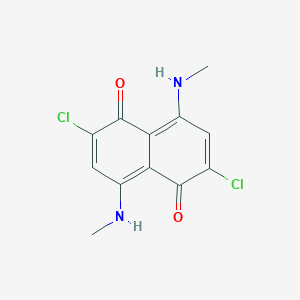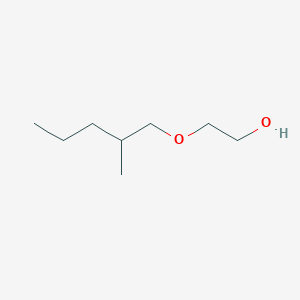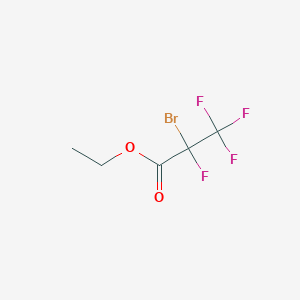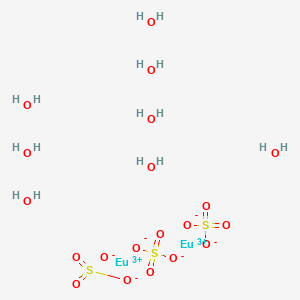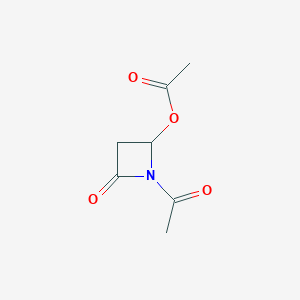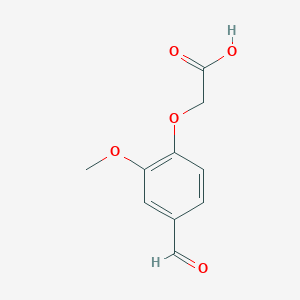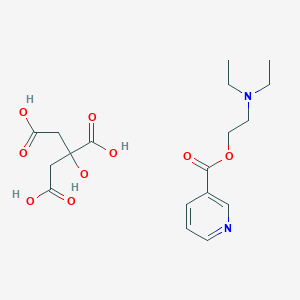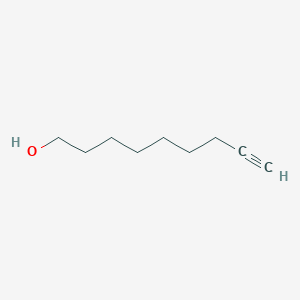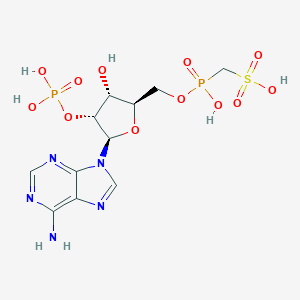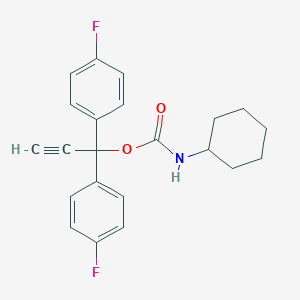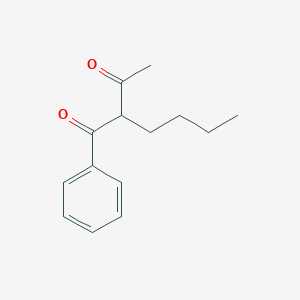
2-butyl-1-phenylbutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-1-phenylbutane-1,3-dione: is an organic compound with the molecular formula C14H18O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-butyl-1-phenylbutane-1,3-dione can be synthesized through the Claisen condensation reaction. This involves the reaction of acetophenone with butyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then attacks the ester to form the diketone.
Industrial Production Methods: In industrial settings, the synthesis of 1,3-butanedione, 2-butyl-1-phenyl- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts such as sodium ethoxide or potassium tert-butoxide can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-butyl-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the diketone can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones or alcohols.
Applications De Recherche Scientifique
Chemistry: 2-butyl-1-phenylbutane-1,3-dione is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms. Its reactivity with nucleophiles makes it useful in labeling studies.
Medicine: The compound has potential applications in medicinal chemistry. It can be used to develop new drugs with anti-inflammatory or anticancer properties.
Industry: In the industrial sector, 1,3-butanedione, 2-butyl-1-phenyl- is used in the production of polymers and resins. Its diketone structure allows it to act as a cross-linking agent, enhancing the mechanical properties of materials.
Mécanisme D'action
The mechanism of action of 1,3-butanedione, 2-butyl-1-phenyl- involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This reactivity is due to the electrophilic nature of the carbonyl groups in the diketone structure.
Comparaison Avec Des Composés Similaires
1,3-Butanedione, 1-phenyl-: This compound has a similar structure but lacks the butyl group. It exhibits similar reactivity but may have different physical properties.
1-Phenyl-2,3-butanedione: Another similar compound with a different arrangement of the carbonyl groups. It also undergoes similar chemical reactions but may have different applications.
Uniqueness: 2-butyl-1-phenylbutane-1,3-dione is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. This makes it a valuable compound for specific applications where the butyl group provides an advantage, such as in the synthesis of certain pharmaceuticals or polymers.
Propriétés
Numéro CAS |
10225-39-5 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-butyl-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C14H18O2/c1-3-4-10-13(11(2)15)14(16)12-8-6-5-7-9-12/h5-9,13H,3-4,10H2,1-2H3 |
Clé InChI |
UHORPYVBTFVDPA-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)C)C(=O)C1=CC=CC=C1 |
SMILES canonique |
CCCCC(C(=O)C)C(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
10225-39-5 |
Synonymes |
2-Butyl-1-phenyl-1,3-butanedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


